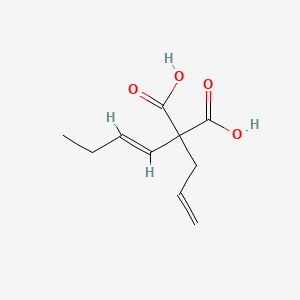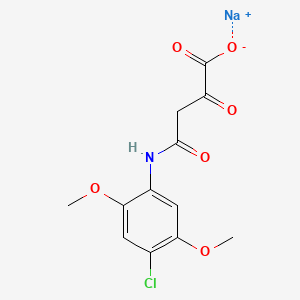
2-Allyl-2-(1-butenyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-2-(1-butenyl)malonic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by allyl and butenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2-(1-butenyl)malonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of malonic ester using a weak base, such as sodium ethoxide, to form an enolate. This enolate then undergoes an S_N2 reaction with allyl and butenyl halides to form the desired product. The reaction conditions generally involve refluxing the mixture in an appropriate solvent, such as ethanol, followed by acidic hydrolysis and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of deprotonation, alkylation, hydrolysis, and decarboxylation, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-2-(1-butenyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The allyl and butenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Allyl-2-(1-butenyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Allyl-2-(1-butenyl)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze decarboxylation and oxidation-reduction reactions. Its unique structure allows it to participate in multiple biochemical processes, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: The parent compound, which lacks the allyl and butenyl groups.
Diethyl malonate: An ester derivative of malonic acid used in similar synthetic applications.
2-Allylmalonic acid: A related compound with only one allyl group.
Uniqueness
This dual substitution allows for more diverse chemical transformations and interactions in various fields of research and industry .
Eigenschaften
CAS-Nummer |
4354-96-5 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-[(E)-but-1-enyl]-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C10H14O4/c1-3-5-7-10(6-4-2,8(11)12)9(13)14/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14)/b7-5+ |
InChI-Schlüssel |
CPVNSIXHGLVYQN-FNORWQNLSA-N |
Isomerische SMILES |
CC/C=C/C(CC=C)(C(=O)O)C(=O)O |
Kanonische SMILES |
CCC=CC(CC=C)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)







